molecular formula C18H20FN5O3 B2950807 7-(4-fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione CAS No. 364616-66-0

7-(4-fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione

Cat. No. B2950807
CAS RN: 364616-66-0
M. Wt: 373.388
InChI Key: JNJGJROYELMPFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione, also known as AG-024322, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit potent anti-tumor activity in preclinical studies, making it a promising candidate for cancer treatment. In

Mechanism of Action

7-(4-fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione exerts its anti-tumor activity by inhibiting the activity of cyclin-dependent kinase 9 (CDK9), a key regulator of transcription. CDK9 is involved in the regulation of RNA polymerase II, which is responsible for the transcription of genes involved in cell proliferation and survival. By inhibiting CDK9, 7-(4-fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione disrupts the transcriptional machinery of cancer cells, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
7-(4-fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione has been found to exhibit potent anti-tumor activity in preclinical studies, making it a promising candidate for cancer treatment. In addition to its anti-tumor activity, 7-(4-fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione has also been found to exhibit anti-inflammatory and neuroprotective effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and to protect neurons from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 7-(4-fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is its potent anti-tumor activity, which makes it a promising candidate for cancer treatment. However, this compound has some limitations for lab experiments. 7-(4-fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is a small molecule inhibitor, which means that it may have limited selectivity and off-target effects. In addition, the synthesis of 7-(4-fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is complex and requires several steps, which may limit its availability for research purposes.

Future Directions

There are several future directions for the study of 7-(4-fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione. One potential direction is the development of more potent and selective CDK9 inhibitors based on the structure of 7-(4-fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione. Another direction is the investigation of the combination of 7-(4-fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione with other anti-cancer agents, such as chemotherapy or immunotherapy. Furthermore, the potential neuroprotective and anti-inflammatory effects of 7-(4-fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione warrant further investigation. Finally, the clinical development of 7-(4-fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione for cancer treatment is an important future direction, which may lead to the development of a novel treatment option for cancer patients.
Conclusion
In conclusion, 7-(4-fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is a small molecule inhibitor that exhibits potent anti-tumor activity and has potential therapeutic applications in cancer treatment. This compound inhibits the activity of CDK9, leading to cell cycle arrest and apoptosis. 7-(4-fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione also exhibits anti-inflammatory and neuroprotective effects. While this compound has some limitations for lab experiments, there are several future directions for its study, including the development of more potent and selective CDK9 inhibitors and the investigation of its potential neuroprotective and anti-inflammatory effects.

Synthesis Methods

The synthesis of 7-(4-fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione involves several steps, including the reaction of 4-fluorobenzylamine with 1,3-dimethyl-2-nitrobenzene to form 7-(4-fluorobenzyl)-1,3-dimethyl-2-nitro-1H-purine-2,6(3H,7H)-dione. This intermediate is then reduced using palladium on carbon to yield 7-(4-fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione. The purity of the final product can be improved using column chromatography.

Scientific Research Applications

7-(4-fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that this compound exhibits potent anti-tumor activity, particularly against breast, colon, and lung cancers. 7-(4-fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

properties

IUPAC Name

7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O3/c1-21-15-14(16(25)22(2)18(21)26)24(11-12-3-5-13(19)6-4-12)17(20-15)23-7-9-27-10-8-23/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJGJROYELMPFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.